![molecular formula C16H18N4O4 B14268464 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol CAS No. 136768-48-4](/img/structure/B14268464.png)
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond, attached to a nitrophenyl group. The presence of the ethoxy and ethan-1-ol groups further adds to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol typically involves a multi-step process. One common method starts with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with aniline to produce the azo compound. The final step involves the reaction of this azo compound with 2-(2-chloroethoxy)ethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form hydrazine derivatives.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of 2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can result in the modulation of cellular processes, including apoptosis and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}ethoxy)ethan-1-ol: Similar structure but lacks the anilino group.
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethanol: Similar structure but with a different functional group.
Uniqueness
2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol is unique due to the presence of both the anilino and ethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
136768-48-4 |
|---|---|
Molekularformel |
C16H18N4O4 |
Molekulargewicht |
330.34 g/mol |
IUPAC-Name |
2-[2-[4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]ethanol |
InChI |
InChI=1S/C16H18N4O4/c21-10-12-24-11-9-17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(22)23/h1-8,17,21H,9-12H2 |
InChI-Schlüssel |
MDDBHZWFAMMAME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCCOCCO)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


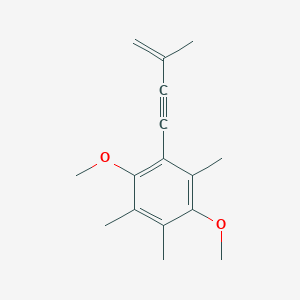
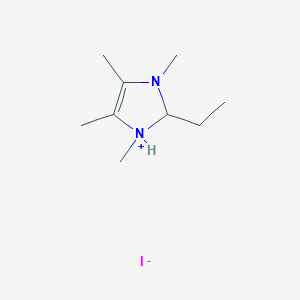
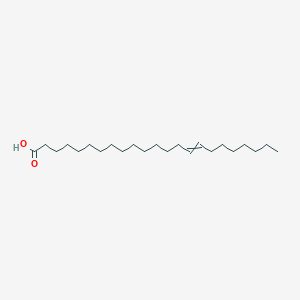
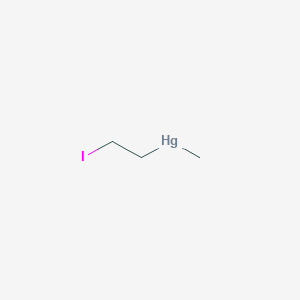
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
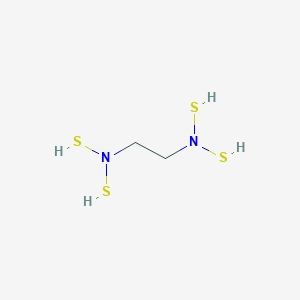
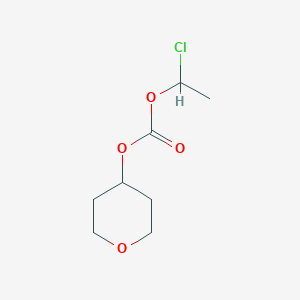
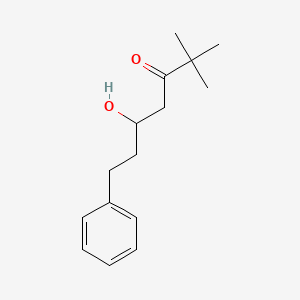
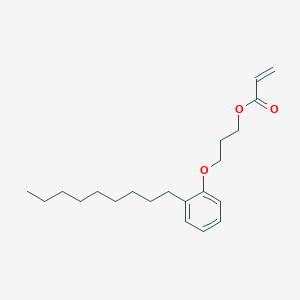
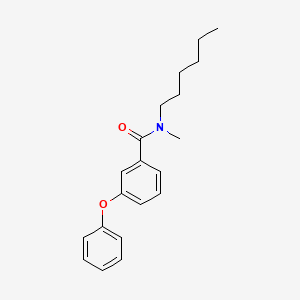

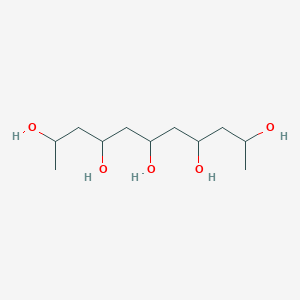
![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
